(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate
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Overview
Description
(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate is an organic compound with the molecular formula C9H14O4. It is a derivative of methacrylic acid and is used in various chemical and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-propan-2-yloxyacetyl) 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with isopropyl glycolate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Methacrylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted methacrylate esters.
Scientific Research Applications
(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (2-propan-2-yloxyacetyl) 2-methylprop-2-enoate involves its reactivity as an ester. The ester group can undergo hydrolysis to release methacrylic acid, which can then participate in various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A simpler ester of methacrylic acid, commonly used in the production of poly(methyl methacrylate) (PMMA).
Ethyl methacrylate: Another ester of methacrylic acid, used in similar applications as methyl methacrylate.
Butyl methacrylate: A longer-chain ester, providing different physical properties to the resulting polymers.
Uniqueness
(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate is unique due to its isopropyl glycolate moiety, which imparts distinct reactivity and properties compared to other methacrylate esters. This uniqueness makes it valuable in specialized applications where specific reactivity or physical properties are required.
Properties
CAS No. |
23684-11-9 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-6(2)9(11)13-8(10)5-12-7(3)4/h7H,1,5H2,2-4H3 |
InChI Key |
OHBMDHCQVRSPBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(=O)OC(=O)C(=C)C |
Origin of Product |
United States |
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